tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with an acetylthio group and a tert-butyl ester
Scientific Research Applications
tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Preparation Methods
The synthesis of tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with acetylthio reagents under controlled conditions. One common method includes the use of iso-butoxycarbonyl chloride via the mixed anhydride method. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetylthio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(phenylthio)carbonylpyrrolidine-1-carboxylate: This compound features a phenylthio group instead of an acetylthio group, leading to different reactivity and applications.
tert-Butyl 3-hydroxypiperidine-1-carboxylate:
The unique combination of the acetylthio group and the tert-butyl ester in this compound provides distinct reactivity and versatility, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-acetylsulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLJPUGKGHFDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196533 | |
Record name | 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371240-67-4 | |
Record name | 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371240-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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